molecular formula C20H23N5OS B4285018 N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide

Cat. No. B4285018
M. Wt: 381.5 g/mol
InChI Key: ZDUOEIKIRFXVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide, also known as BTA-1, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is not fully understood. However, it is believed that N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has also been shown to inhibit the activity of certain enzymes, such as caspases and MMPs, which are involved in apoptosis and metastasis, respectively.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglia and astrocytes. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has also been shown to increase the expression of antioxidant enzymes, such as HO-1 and SOD, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. However, one limitation of using N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide is its relatively low solubility in aqueous solutions, which may require the use of organic solvents and affect the bioavailability of the compound.

Future Directions

There are several future directions for the study of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide. One area of research is the development of more efficient synthesis methods for N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide and its analogs, which may improve the yield and purity of the compound. Another area of research is the exploration of the potential therapeutic applications of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide in other fields, such as infectious diseases and autoimmune disorders. Finally, further studies are needed to elucidate the exact mechanism of action of N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide and its potential interactions with other signaling pathways.

Scientific Research Applications

N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been studied for its potential therapeutic applications in various fields of research. In the field of neuroscience, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have neuroprotective effects against oxidative stress and excitotoxicity. In addition, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In the field of cancer research, N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their anti-cancer effects.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-15-5-2-3-6-16(15)13-24-9-11-25(12-10-24)14-19(26)21-17-7-4-8-18-20(17)23-27-22-18/h2-8H,9-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUOEIKIRFXVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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